Taminadenant

Description

Properties

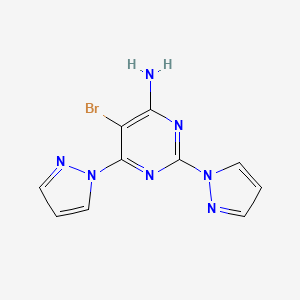

IUPAC Name |

5-bromo-2,6-di(pyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN7/c11-7-8(12)15-10(18-6-2-4-14-18)16-9(7)17-5-1-3-13-17/h1-6H,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFXVNUWQOXRRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=NC(=C2Br)N)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337962-47-6 | |

| Record name | Taminadenant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337962476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAMINADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84I5UEP321 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taminadenant's Mechanism of Action in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taminadenant (formerly PBF-509 or NIR178) is a potent and selective, orally bioavailable, non-xanthine antagonist of the adenosine A2a receptor. In the tumor microenvironment, high concentrations of adenosine act as an immunosuppressive signal by binding to A2a receptors on immune cells, thereby dampening the anti-tumor immune response. This compound is designed to block this interaction, restoring immune cell function and promoting anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A2a Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the adenosine A2a receptor, a G-protein coupled receptor.[1] In the tumor microenvironment, stressed or dying cancer cells release large amounts of adenosine triphosphate (ATP), which is rapidly converted to adenosine by the ectonucleotidases CD39 and CD73. The resulting high concentration of adenosine binds to A2a receptors on various immune cells, particularly T lymphocytes, leading to an immunosuppressive state.[2][3]

This compound, by selectively binding to the A2a receptor, prevents adenosine from exerting its immunosuppressive effects.[2] This blockade reactivates the anti-tumor immune response, primarily by restoring the function of T-cells.[4]

Signaling Pathways

The binding of adenosine to the A2a receptor initiates a downstream signaling cascade that ultimately suppresses immune cell function. This compound disrupts this pathway at its origin.

The Adenosine-cAMP Pathway

Activation of the A2a receptor by adenosine leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which ultimately leads to the inhibition of T-cell proliferation and activation.[4]

This compound's Intervention

This compound, as an A2a receptor antagonist, directly blocks the initial step of this immunosuppressive cascade. By preventing adenosine from binding to the A2a receptor, it inhibits the production of cAMP and the subsequent activation of the PKA pathway.[2][5] This allows T-cells within the tumor microenvironment to maintain their cytotoxic activity against cancer cells.

Figure 1: this compound's disruption of the adenosine signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| A2a Receptor Binding Affinity (Ki) | 12 nM | Transfected CHO cells | [3] |

| cAMP Accumulation Antagonism (Kb) | 72.8 nM | A2aR-expressing HEK cells | [5] |

| Impedance Response Antagonism (Kb) | 8.2 nM | A2aR-expressing HEK cells | [5] |

| cAMP Accumulation Inhibition (IC50) | 72.8 ± 17.4 nM | A2aR-expressing HEK cells | [5] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome | Reference |

| B16-CD73+ Melanoma Lung Metastasis | This compound (oral administration) | Significantly reduced tumor burden | [6] |

| MCA205 Sarcoma Lung Metastasis | This compound (oral administration) | Significantly reduced tumor burden | [6] |

Table 3: Phase I/Ib Clinical Trial Data for this compound in Advanced NSCLC

| Parameter | This compound Monotherapy | This compound + Spartalizumab | Reference |

| Maximum Tolerated Dose (MTD) | 480 mg twice daily | 240 mg twice daily | [2][3] |

| Objective Response Rate (ORR) | 9.5% | 8.3% | [6] |

| Disease Control Rate (DCR) | 42.9% | 66.7% | [2] |

| Complete Response (CR) | 1 patient (4.0%) | - | [2] |

| Partial Response (PR) | 1 patient (4.0%) | - | [2] |

| Stable Disease (SD) | 7 patients (28.0%) | 14 patients | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

A2a Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the A2a receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human A2a receptor are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are harvested and prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled A2a receptor antagonist (e.g., [3H]-ZM241385) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the antagonistic effect of this compound on agonist-induced cAMP production.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) cells expressing the human A2a receptor are cultured to near confluency.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to attach.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: An A2a receptor agonist (e.g., NECA) is added to the wells to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA or HTRF).

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is calculated from the dose-response curve.[5]

Figure 2: Workflow for a cAMP accumulation assay.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Line Selection: A suitable cancer cell line (e.g., B16-CD73+ melanoma or MCA205 sarcoma) is chosen.[6]

-

Animal Model: Immunocompromised mice (e.g., C57Bl/6) are used.[6]

-

Tumor Implantation: A defined number of cancer cells are injected subcutaneously or intravenously into the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at a defined dose and schedule.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.

-

Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare tumor growth between the treated and control groups.

Conclusion

This compound demonstrates a clear mechanism of action as a selective A2a receptor antagonist, effectively disrupting the immunosuppressive adenosine signaling pathway within the tumor microenvironment. Preclinical data supports its ability to reduce tumor growth, and early clinical trials have established its safety profile and shown preliminary signs of efficacy. Further research, particularly combination studies with other immunotherapies, will be crucial in fully elucidating the therapeutic potential of this compound in the treatment of cancer.

References

- 1. rsc.org [rsc.org]

- 2. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Taminadenant: A Technical Guide to a Potent and Selective Adenosine A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taminadenant (also known as PBF509 or NIR178) is an orally active, non-xanthine, non-furan small molecule that functions as a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3] The accumulation of adenosine in the tumor microenvironment is a significant immunosuppressive mechanism; by blocking the A2AR, this compound can reactivate the antitumor immune response.[4][5][6] This has positioned it as a promising candidate for cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.[4][5] Additionally, its ability to modulate motor functions in preclinical models suggests potential utility in treating movement disorders like Parkinson's disease.[2] This document provides a comprehensive technical overview of this compound, covering its mechanism of action, pharmacological profile, clinical data, and key experimental methodologies.

Mechanism of Action: The Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed on immune cells, including T-cells and macrophages, as well as in the brain.[7][8][9] Its activation by endogenous adenosine initiates an immunosuppressive signaling cascade.

Signaling Cascade:

-

Ligand Binding: Extracellular adenosine binds to the A2A receptor.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).[8][10]

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase (AC).[8][11]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[8][11][12]

-

Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA activation ultimately suppresses T-cell receptor (TCR) signaling, reducing immune cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ).[13]

This compound acts as a competitive antagonist at the A2A receptor, blocking the binding of adenosine. This inhibition prevents the entire downstream signaling cascade, thereby lifting the adenosine-mediated immunosuppression and restoring the anti-tumor functions of immune cells.[4][8]

Pharmacological Profile

This compound demonstrates high potency and selectivity for the human adenosine A2A receptor. In vitro studies have quantified its ability to bind to the receptor and antagonize agonist-mediated cellular responses.

| Parameter | Value | Assay Type | Notes |

| Binding Affinity (Ki) | 12 nM (3.67 ng/mL) | In vitro binding assay | Demonstrates high affinity for the human A2A receptor.[4] |

| Functional Potency (KB) | 72.8 nM | cAMP Accumulation Assay | Antagonism of A2AR agonist-mediated cAMP accumulation.[1][2] |

| Functional Potency (KB) | 8.2 nM | Impedance Response Assay | Antagonism of A2AR agonist-mediated impedance responses.[1][2] |

| Classification | Non-xanthine, non-furan | Chemical Structure | Avoids certain off-target effects associated with xanthine-based antagonists like caffeine.[1][3] |

Pharmacokinetics (Human Data)

Data from a Phase I study in patients with advanced non-small cell lung cancer (NSCLC) characterized the pharmacokinetic profile of orally administered this compound.[4]

| Parameter | Observation | Dosing Regimen |

| Absorption | Rapidly absorbed | Single oral dose[4] |

| Time to Max. Concentration (Tmax) | 0.5 – 3 hours | Single oral dose[4] |

| Systemic Exposure (Cmax, AUC) | Increased in a more-than-proportional manner with escalating doses. | Single and multiple doses from 80 mg to 640 mg.[4] |

| Variability | Large inter-individual variability in exposure observed. | Most notable after single-dose administration and at doses <480 mg BID.[4] |

| Steady-State Exposure | Doses of 160 mg or higher achieved steady-state exposure exceeding the in vitro binding affinity (12 nM). | Multiple doses[4] |

Preclinical and Clinical Efficacy

Preclinical Studies

This compound has shown significant efficacy in various preclinical models.

-

Oncology: In mouse xenograft models, administration of this compound significantly reduced tumor growth.[4] When combined with anti-PD-1 or anti-PD-L1 therapies, it was shown to restore the immune responsiveness of tumor-infiltrating lymphocytes.[5]

-

Movement Disorders: In rodent models of Parkinson's disease, this compound demonstrated the ability to reverse motor impairments, including attenuating catalepsy and tremor.[2]

Clinical Trials

The primary clinical investigation of this compound has been in oncology. A key Phase I/Ib dose-escalation study (NCT02403193) evaluated its safety and tolerability in patients with advanced NSCLC.[4][14]

| Trial ID | Phase | Condition | Treatment Arms | Key Findings |

| NCT02403193 | I/Ib | Advanced Non-Small Cell Lung Cancer (NSCLC) | 1. This compound Monotherapy (80-640 mg BID) 2. This compound (160-320 mg BID) + Spartalizumab (400 mg Q4W) | Safety: Well tolerated both as a single agent and in combination.[4][14] Max. Tolerated Dose (MTD): 480 mg BID for monotherapy; 240 mg BID for the combination.[4][5][14] Efficacy: While not a primary endpoint, some clinical benefit (including complete and partial responses) was observed in both groups.[4][14] |

Experimental Protocols

Radioligand Binding Assay for A2A Receptor

This protocol is a representative method for determining the binding affinity of a test compound like this compound to the A2A receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the human A2A receptor.

Materials:

-

Membranes from HEK293 or CHO cells transfected with the human adenosine A2A receptor.[15][16][17]

-

Radioligand: [3H]ZM241385 (a known high-affinity A2AR antagonist).[16][17]

-

Test Compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 1 µM ZM241385).[18]

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer. The final DMSO concentration should be kept low (e.g., 0.1%).[16][17]

-

Incubation: In a 96-well plate, combine:

-

Incubate the mixture at 25°C for 1 hour to allow binding to reach equilibrium.[16][17]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total binding) - (Non-specific binding).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This protocol measures the ability of an antagonist to block agonist-induced cAMP production.

Objective: To determine the functional potency (KB) of this compound by measuring its ability to inhibit A2AR agonist-mediated cAMP accumulation.

Materials:

-

HiTSeeker ADORA2A Cell Line (or similar) expressing the human A2A receptor.[11]

-

A2AR Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine).[11]

-

Test Compound: this compound.

-

cAMP detection kit (e.g., HTRF-based).[11]

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Plating: Plate cells in a suitable microplate and incubate to allow attachment.

-

Pre-incubation: Treat the cells with varying concentrations of this compound (or vehicle control) in the presence of a phosphodiesterase inhibitor. Incubate for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the A2AR agonist NECA (typically at its EC80 concentration) to all wells except the basal control.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using an HTRF-based detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of this compound.

-

Fit the data to determine the IC50 of this compound for the inhibition of the agonist response.

-

Calculate the antagonist dissociation constant (KB) using an appropriate pharmacological model, such as the Gaddum-Schild equation.

-

Conclusion

This compound is a well-characterized, potent, and selective adenosine A2A receptor antagonist with a clear mechanism of action. Its ability to counteract adenosine-mediated immunosuppression in the tumor microenvironment has been demonstrated in preclinical models and early-phase clinical trials, supporting its continued development, particularly in combination with other immunotherapies. The pharmacokinetic and safety profiles established in human studies provide a solid foundation for further investigation in oncology and potentially other indications such as neurodegenerative diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Novartis/Palobiofarma - AdisInsight [adisinsight.springer.com]

- 4. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 8. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]

- 14. Phase I Study of this compound (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

Taminadenant (NIR178): A Technical Guide to a Novel A2A Receptor Antagonist in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taminadenant (also known as NIR178 or PBF509) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR) that has been investigated for its role in cancer immunotherapy.[1][2][3] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive signaling molecule, hindering the anti-tumor activity of immune cells.[4][5] this compound is designed to counteract this effect by blocking the A2AR on immune cells, thereby restoring their ability to attack and eliminate cancer cells.[3] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Introduction: The Adenosine Pathway in Cancer

The adenosine signaling pathway has emerged as a critical regulator of immune responses within the TME.[4][5] Cancer cells and stressed tissues release large amounts of adenosine triphosphate (ATP), which is rapidly converted to adenosine by ectonucleotidases CD39 and CD73.[6] Adenosine then binds to its receptors on various immune cells, with the A2A receptor playing a predominant role in mediating immunosuppression.[3][7] Activation of the A2AR on T cells, natural killer (NK) cells, and other immune effector cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits their activation, proliferation, and cytotoxic functions.[7][8] This adenosine-mediated "halo" of immunosuppression allows tumors to evade immune destruction.

This compound represents a therapeutic strategy to break this tolerance by selectively targeting the A2AR.[2][3] As a non-xanthine based, small molecule antagonist, it offers the potential for oral administration and combination with other immunotherapies, such as checkpoint inhibitors.[9][10]

Mechanism of Action

This compound functions by competitively binding to the A2A receptor, preventing the binding of endogenous adenosine.[3] This blockade inhibits the downstream signaling cascade that leads to immunosuppression.

Signaling Pathway

The binding of adenosine to the A2AR, a G-protein coupled receptor (GPCR), activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP from ATP.[7] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[11] CREB activation ultimately leads to the transcriptional regulation of genes that suppress T-cell function. By blocking the initial binding of adenosine, this compound prevents this entire cascade, maintaining the effector functions of immune cells within the TME.

Preclinical and Clinical Data

Preclinical Evaluation

This compound has demonstrated potent and selective antagonism of the A2A receptor in preclinical studies.

| Parameter | Value | Assay | Reference |

| Ki | 12 nM | Radioligand Binding Assay | [12] |

| KB (cAMP accumulation) | 72.8 nM | cAMP Accumulation Assay | [1] |

| KB (impedance responses) | 8.2 nM | Impedance-based Assay | [1] |

In mouse xenograft models, administration of this compound resulted in a significant reduction in tumor growth.[2] Furthermore, the combination of this compound with an anti-PD-1 antibody showed superior efficacy in reducing metastatic burden and prolonging survival compared to monotherapy in mouse models of melanoma and breast cancer.[6]

Clinical Trials

A key clinical investigation of this compound was the Phase I/Ib dose-escalation and expansion study (NCT02403193) in patients with advanced non-small cell lung cancer (NSCLC), both as a single agent and in combination with the anti-PD-1 antibody spartalizumab (PDR001).[2]

Phase I/Ib Study (NCT02403193) in Advanced NSCLC [2][13]

| Parameter | This compound Monotherapy | This compound + Spartalizumab |

| Number of Patients | 25 | 25 |

| Prior Immunotherapy | 76.0% (19 patients) | 36.0% (9 patients) |

| This compound Dosing | 80, 160, 320, 480, 640 mg BID | 160, 240, 320 mg BID |

| Spartalizumab Dosing | N/A | 400 mg IV Q4W |

| Maximum Tolerated Dose (MTD) | 480 mg BID | 240 mg BID |

| Objective Response Rate (ORR) | 9.5% | 8.3% |

| Complete Response (CR) | 4.0% (1 patient) | 4.0% (1 patient) |

| Partial Response (PR) | 4.0% (1 patient) | 4.0% (1 patient) |

| Stable Disease (SD) | 28.0% (7 patients) | 56.0% (14 patients) |

| Progressive Disease (PD) | 48.0% (12 patients) | 32.0% (8 patients) |

| Common Treatment-Related Adverse Events | Nausea, gastroesophageal reflux disease, fatigue, vomiting | Pneumonitis, fatigue, increased ALT/AST |

The study concluded that this compound, both alone and in combination with spartalizumab, was well-tolerated in patients with advanced NSCLC.[2][13] While efficacy was not a primary endpoint, some clinical benefit was observed.[2] However, a follow-up Phase II study (NCT03207867) did not show sufficient activity for the combination in NSCLC, and further development for this indication was not pursued.[6]

Experimental Protocols

Detailed experimental protocols for a proprietary compound like this compound are often not fully disclosed publicly. However, based on the literature for A2A receptor antagonists, the following methodologies are representative of the key assays used in its evaluation.

Radioligand Binding Assay (for A2AR Affinity)

This assay determines the affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from HEK293 cells transiently transfected with human A2A receptor.

-

Radioligand: [3H]ZM241385 or a similar A2AR-specific radioligand.

-

Test compound: this compound at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known A2AR antagonist (e.g., ZM241385).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki value.

cAMP Accumulation Assay (for Functional Antagonism)

This assay measures the ability of this compound to block the A2AR agonist-induced increase in intracellular cAMP.

Materials:

-

HEK293 cells expressing the human A2A receptor.

-

A2AR agonist (e.g., NECA).

-

Test compound: this compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate the A2AR-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of an A2AR agonist to induce cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a suitable assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the this compound concentration to determine the IC50 for the inhibition of agonist-induced cAMP accumulation, from which the KB can be calculated.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Procedure:

-

Cell Culture: Culture a human cancer cell line (e.g., a lung adenocarcinoma line with high A2AR expression) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

-

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions regularly with calipers and calculate the tumor volume.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) and/or a combination agent (e.g., an anti-PD-1 antibody via intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives a vehicle.

-

Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, immune cell infiltration analysis).

Conclusion and Future Directions

This compound is a well-characterized A2A receptor antagonist that has shown promise in preclinical models of cancer by reversing adenosine-mediated immunosuppression. Clinical studies have demonstrated its safety and tolerability, both as a monotherapy and in combination with checkpoint inhibitors. While the initial clinical results in NSCLC did not lead to further development in that specific indication, the targeting of the adenosine pathway remains a valid and compelling strategy in immuno-oncology.

Future research may focus on:

-

Combination Therapies: Exploring this compound in combination with other immunotherapies, such as anti-CTLA-4 antibodies, CAR-T cell therapy, or agents targeting other components of the adenosine pathway (e.g., CD73 inhibitors).

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to A2AR blockade. This could include measuring adenosine levels in the TME or the expression of A2AR on tumor-infiltrating lymphocytes.

-

Other Tumor Types: Investigating the efficacy of this compound in other solid tumors known to have a highly immunosuppressive, adenosine-rich microenvironment.

The development of this compound has provided valuable insights into the therapeutic potential of targeting the adenosine A2A receptor. Continued research in this area holds the promise of delivering novel and effective treatments for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 4. Figure 1 from Adenosine A2A Receptors and A2A Receptor Heteromers as Key Players in Striatal Function | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phase I Study of this compound (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. GraphViz Examples and Tutorial [graphs.grevian.org]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. researchgate.net [researchgate.net]

Taminadenant for Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taminadenant (formerly PBF-509 or NIR178) is an oral, selective antagonist of the adenosine A2A receptor (A2AR) that has been investigated for its potential therapeutic role in non-small cell lung cancer (NSCLC). By blocking the A2AR, this compound aims to counteract the immunosuppressive effects of adenosine in the tumor microenvironment, thereby reactivating the anti-tumor immune response. This technical guide provides a comprehensive overview of the preclinical and clinical studies of this compound in NSCLC, detailing its mechanism of action, experimental protocols, and quantitative data from key studies.

Core Mechanism of Action: The Adenosine Pathway

In the tumor microenvironment, high levels of adenosine, produced via the CD39/CD73 pathway, suppress the activity of immune cells, particularly T-lymphocytes, by binding to the A2A receptor.[1][2] This interaction leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits T-cell activation, proliferation, and cytokine release, allowing cancer cells to evade immune surveillance. This compound, as a potent and selective A2AR antagonist, blocks this signaling cascade, thereby restoring the anti-tumor functions of immune cells.[1][3] Preclinical studies have shown that this compound can restore the immune responsiveness of tumor-infiltrating lymphocytes (TILs).[3][4]

References

Taminadenant as a Potential Anti-Tumor Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to a complex network of immunosuppressive signals. One critical pathway is mediated by adenosine, a metabolite that accumulates in the TME and signals through the adenosine A2A receptor (A2AR) on immune cells, leading to T-cell anergy and tumor immune evasion.[1][2] Taminadenant (also known as PBF509 or NIR178) is an orally bioavailable, potent, and selective non-xanthine A2AR antagonist designed to counteract this immunosuppression.[3][4][5] By blocking the A2AR, this compound aims to restore and enhance the anti-tumor activity of immune cells, particularly in combination with other immunotherapies like checkpoint inhibitors. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and clinical development, with a focus on quantitative data and experimental methodologies.

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

In the hypoxic and inflamed TME, stressed and dying tumor cells release large amounts of adenosine triphosphate (ATP).[1] This extracellular ATP is sequentially hydrolyzed into adenosine by the ecto-nucleotidases CD39 and CD73, which are often upregulated on cancer and immune cells.[1][6] The resulting high concentration of adenosine binds to A2A receptors on tumor-infiltrating lymphocytes (TILs), such as CD8+ effector T-cells and Natural Killer (NK) cells.[1][6]

Activation of the Gs-protein-coupled A2AR leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7] This signaling cascade inhibits T-cell receptor (TCR) signaling, suppresses T-cell activation, proliferation, and cytotoxicity, and ultimately promotes immune tolerance of the tumor.[2] this compound directly competes with adenosine for A2AR binding, thereby preventing the downstream immunosuppressive signaling and reactivating the anti-tumor immune response.[4][7]

References

- 1. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Taminadenant solubility and preparation for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taminadenant (also known as PBF-509 or NIR178) is a potent, selective, and orally bioavailable non-xanthine antagonist of the adenosine A2A receptor (A2AR).[1][2] Adenosine in the tumor microenvironment is a key signaling molecule that suppresses the body's anti-tumor immune response by activating A2A receptors on immune cells, particularly T-lymphocytes.[3] this compound works by selectively binding to and blocking the A2AR, thereby abrogating adenosine-mediated immunosuppression and reactivating a T-cell-mediated immune attack on tumor cells.[4] Its mechanism of action makes it a promising agent in cancer immunotherapy, and it has also been explored for its potential in treating movement disorders like Parkinson's disease.[2][5]

These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common in vitro assays.

This compound Solubility

The solubility of this compound is critical for the design of in vitro experiments. It is highly soluble in dimethyl sulfoxide (DMSO) but has poor solubility in aqueous solutions and ethanol.

Table 1: Solubility of this compound

| Solvent | Solubility | Molar Concentration (at Max Solubility) | Notes |

| DMSO | 61 mg/mL[1] | ~199.26 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |

| ≥10 mg/mL[6] | ~32.66 mM | ||

| Water | Insoluble[1] | N/A | |

| Ethanol | Insoluble[1] | N/A | |

| Slightly Soluble (0.1-1 mg/mL)[6] | ~0.33-3.27 mM |

Preparation of Stock and Working Solutions

Proper preparation of this compound solutions is essential for obtaining accurate and reproducible results in in vitro assays. Due to its poor aqueous solubility, a concentrated stock solution in 100% DMSO is recommended.

Protocol: Preparation of a 50 mM DMSO Stock Solution

-

Weighing: Accurately weigh the required amount of this compound powder (Formula Weight: 306.1 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 50 mM stock, weigh 15.31 mg.

-

Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the tube.

-

Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there is no undissolved particulate matter.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 1-2 years).[2]

Caption: Workflow for preparing this compound stock solution.

Protocol: Preparation of Working Solutions

For in vitro assays, the DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium.

-

Intermediate Dilution (Optional): Perform a serial dilution of the DMSO stock solution in 100% DMSO if very low final concentrations are required. This helps to minimize the final percentage of DMSO in the culture medium.

-

Final Dilution: Directly add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium. The final concentration of DMSO should ideally be kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity.

-

Mixing: Mix immediately and thoroughly by pipetting or gentle vortexing to prevent precipitation of the compound.

-

Verification: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, reconsider the final concentration or the formulation.

-

Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the this compound-treated samples.

Protocols for In Vitro Assays

This compound's primary activity is the antagonism of the A2A receptor, which can be measured through functional assays like cAMP accumulation or by observing its effects on immune cell function.

Protocol: A2AR Functional Assay (cAMP Accumulation)

This assay measures this compound's ability to block an A2AR agonist-induced increase in intracellular cyclic adenosine monophosphate (cAMP).

-

Cell Seeding: Plate cells expressing the A2A receptor (e.g., CHO-A2AR or HEK-A2AR cell lines) in a 96-well plate and culture overnight.

-

Pre-incubation: Wash the cells with serum-free medium. Add medium containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 15-30 minutes.

-

Agonist Stimulation: Add a known A2AR agonist (e.g., NECA) at a concentration that elicits a sub-maximal response (e.g., EC80). Incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

-

cAMP Detection: Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

Caption: Workflow for a competitive cAMP accumulation assay.

Protocol: T-Cell Activation Assay (IFN-γ Secretion)

This assay assesses the ability of this compound to enhance T-cell activation, measured by the secretion of the cytokine Interferon-gamma (IFN-γ).

-

Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) or specific T-cell populations from healthy donor blood.

-

Co-culture Setup: In a 96-well plate, co-culture the immune cells with a suitable stimulus. This can include tumor cells known to express adenosine-producing enzymes (CD39/CD73) or T-cell activators like anti-CD3/CD28 antibodies.

-

Treatment: Add this compound at various concentrations to the co-culture wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator to allow for T-cell activation and cytokine secretion.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

IFN-γ Measurement: Quantify the concentration of IFN-γ in the supernatant using a standard ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Plot the IFN-γ concentration against the this compound concentration to evaluate its effect on T-cell activation.

Mechanism of Action and Signaling Pathway

This compound functions by blocking the immunosuppressive signaling cascade initiated by adenosine in the tumor microenvironment.

High levels of extracellular adenosine bind to the A2A receptor, a G-protein coupled receptor (GPCR) on the surface of T-cells and other immune cells.[3] This binding activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[3] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of transcription factors like CREB.[3] This signaling cascade ultimately results in the suppression of T-cell functions, including proliferation, cytotoxicity, and cytokine production (e.g., IL-2, IFN-γ), thereby promoting tumor immune evasion.[3]

This compound, as a competitive antagonist, physically blocks adenosine from binding to the A2A receptor, thus preventing the initiation of this immunosuppressive pathway and restoring anti-tumor immune activity.

Caption: this compound blocks the adenosine-A2AR immunosuppressive pathway.

Summary of In Vitro Receptor Activity

This compound demonstrates high potency and selectivity for the A2A receptor over other adenosine receptor subtypes.

Table 2: Receptor Binding and Potency of this compound

| Target | Assay Type | Value | Reference |

| Human A2A Receptor | Antagonism of cAMP accumulation | Kb = 72.8 nM | [1][2] |

| Human A2A Receptor | Antagonism of impedance responses | Kb = 8.2 nM | [1][2] |

| Human A2A Receptor | Binding Affinity | Ki = 12 nM | [6] |

| Human A1 Receptor | Binding Affinity | Ki = 2,500 nM | [6] |

| Human A2B Receptor | Binding Affinity | Ki = 1,000 nM | [6] |

| Human A3 Receptor | Binding Affinity | Ki = 5,000 nM | [6] |

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

Taminadenant in Preclinical Parkinson's Disease Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Taminadenant (also known as PBF-509), a selective adenosine A2A receptor antagonist, in animal models of Parkinson's disease (PD). The following protocols and data are synthesized from published research to guide the design and execution of in vivo studies.

Introduction

This compound is a potent and selective antagonist of the adenosine A2A receptor, a key target in non-dopaminergic therapeutic strategies for Parkinson's disease. A2A receptors are highly expressed in the basal ganglia, particularly in the striatum, where they co-localize with dopamine D2 receptors on medium spiny neurons of the indirect pathway. By blocking A2A receptors, this compound can modulate motor activity and offer neuroprotective effects, making it a promising candidate for both symptomatic and potentially disease-modifying treatment in PD. Preclinical studies in rodent models have demonstrated its efficacy in reversing motor deficits and mitigating the side effects associated with current dopaminergic therapies.[1][2]

Quantitative Data Summary

The following table summarizes the effective dosages of this compound in various rodent models of Parkinson's disease, as reported in key preclinical studies.

| Animal Model | Species | Key Endpoint | This compound (PBF-509) Dosage | Administration Route | Efficacy | Reference |

| Haloperidol-induced catalepsy | Rat | Reduction in cataleptic behavior | 3, 10, and 30 mg/kg | Oral (p.o.) | Dose-dependent reversal of catalepsy | [3][4] |

| Pilocarpine-induced tremor | Rat | Reduction in tremulous jaw movements | 0.3, 3, and 7.5 mg/kg | Oral (p.o.) | Dose-dependent attenuation of tremor, effective at the lowest dose | [3] |

| 6-OHDA-lesioned model (hemiparkinsonian) | Rat | Potentiation of L-DOPA-induced contralateral rotations | 0.3 and 3 mg/kg | Oral (p.o.) | Significant potentiation at 3 mg/kg | [1][3] |

| L-DOPA-induced dyskinesia (LID) | Rat | Reduction in abnormal involuntary movements | 3 mg/kg | Oral (p.o.) | Significant inhibition of dyskinesia | [2][3] |

Signaling Pathway of this compound in the Striatum

The therapeutic effect of this compound in Parkinson's disease is primarily attributed to its modulation of the indirect pathway in the basal ganglia. In a dopamine-depleted state, there is an overactivity of the A2A receptor, which exacerbates motor symptoms. This compound blocks this receptor, thereby reducing the inhibitory output of the indirect pathway and helping to restore motor control.

Figure 1: this compound's mechanism of action in the striatum.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Haloperidol-Induced Catalepsy in Rats

This model assesses the potential of a compound to reverse the cataleptic state induced by a dopamine D2 receptor antagonist, mimicking parkinsonian akinesia.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Haloperidol solution (1.0 mg/kg, subcutaneous)

-

This compound (PBF-509) suspension (3, 10, 30 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Vehicle control

-

Catalepsy scoring apparatus (e.g., horizontal bar)

Procedure:

-

Administer haloperidol (1.0 mg/kg, s.c.) to induce catalepsy.

-

One hour after haloperidol administration, select animals exhibiting a clear cataleptic state.

-

Administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle to the cataleptic rats.

-

Measure the time spent in a cataleptic posture at 15, 30, and 60 minutes post-Taminadenant administration. This is typically done by placing the rat's forepaws on a horizontal bar and measuring the time it remains in that unnatural posture.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

This model creates a unilateral lesion of the nigrostriatal dopamine pathway, leading to motor asymmetry that can be quantified.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

6-OHDA hydrochloride solution

-

Desipramine (to protect noradrenergic neurons)

-

Stereotaxic apparatus

-

L-DOPA/Benserazide solution

-

This compound (PBF-509) suspension (0.3 and 3 mg/kg, p.o.)

-

Vehicle control

-

Automated rotometer bowls

Procedure:

-

Lesioning: Anesthetize rats and inject 6-OHDA into the medial forebrain bundle of one hemisphere using a stereotaxic frame. Pre-treatment with desipramine is recommended.

-

Recovery: Allow a recovery period of at least two weeks for the lesion to stabilize.

-

Drug Administration: Administer a subthreshold dose of L-DOPA (e.g., 4 mg/kg) in combination with this compound (0.3 or 3 mg/kg, p.o.) or vehicle.

-

Behavioral Assessment: Place the rats in automated rotometer bowls and record the number of contralateral rotations (away from the lesioned side) for a period of 2 hours. An increase in contralateral rotations indicates a potentiation of the L-DOPA effect.

L-DOPA-Induced Dyskinesia (LID) in 6-OHDA-Lesioned Rats

This protocol is used to evaluate the potential of a compound to reduce the abnormal involuntary movements that are a common side effect of long-term L-DOPA therapy.

Materials:

-

6-OHDA-lesioned rats (as described above)

-

L-DOPA/Benserazide solution

-

This compound (PBF-509) suspension (3 mg/kg, p.o.)

-

Vehicle control

-

Video recording equipment and observation cage

Procedure:

-

Dyskinesia Induction: Chronically treat 6-OHDA-lesioned rats with a therapeutic dose of L-DOPA until they develop stable and reproducible abnormal involuntary movements (AIMs).

-

Drug Administration: On the test day, administer this compound (3 mg/kg, p.o.) or vehicle prior to the L-DOPA challenge.

-

Behavioral Scoring: After L-DOPA administration, place the rats in an observation cage and record their behavior. Score the severity of AIMs at regular intervals based on a validated rating scale (e.g., assessing limb, axial, and orolingual dyskinesias).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in a rodent model of Parkinson's disease.

Figure 2: A generalized workflow for preclinical studies.

Conclusion

The preclinical data for this compound (PBF-509) strongly support its potential as a therapeutic agent for Parkinson's disease. It has demonstrated efficacy in rodent models relevant to both motor symptoms and the side effects of current treatments. The provided protocols offer a foundation for further investigation into its mechanisms and therapeutic applications. Researchers should carefully consider the specific aims of their studies to select the most appropriate animal model and dosage regimen.

References

- 1. PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PBF509, an adenosine A2A receptor antagonist with efficacy in rodent models of movement disorders - OAK Open Access Archive [oak.novartis.com]

- 3. Frontiers | PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Taminadenant in Combination with Anti-PD-1 Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taminadenant (also known as PBF-509 or NIR178) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive signaling molecule, hindering anti-tumor immune responses primarily through the activation of A2AR on immune cells such as T lymphocytes. By blocking this interaction, this compound aims to restore and enhance the activity of tumor-infiltrating lymphocytes (TILs), thereby promoting an anti-tumor immune response.

Programmed cell death-1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells, leading to T cell exhaustion and immune evasion. Anti-PD-1 therapies, such as spartalizumab, are monoclonal antibodies that block the PD-1/PD-L1 interaction, reinvigorating T cell-mediated tumor cell killing.

The combination of this compound with an anti-PD-1 antibody represents a rational and promising strategy to counteract tumor-induced immunosuppression through two distinct but complementary mechanisms. This document provides an overview of the preclinical and clinical data supporting this combination, along with detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action

The combination of this compound and anti-PD-1 therapy targets two key immunosuppressive pathways in the tumor microenvironment:

-

This compound and the Adenosine Pathway: Tumors often exist in a hypoxic environment, which leads to the release of adenosine triphosphate (ATP) from cancer cells. Extracellular enzymes, CD39 and CD73, convert ATP to adenosine. Adenosine then binds to A2A receptors on T cells and other immune cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately suppresses T cell activation, proliferation, and cytokine production, dampening the anti-tumor immune response. This compound, as an A2AR antagonist, blocks this immunosuppressive signal, thereby restoring T cell function.

-

Anti-PD-1 Therapy and the PD-1/PD-L1 Pathway: The interaction between PD-1 on T cells and PD-L1 on tumor cells delivers an inhibitory signal to the T cell, leading to a state of exhaustion characterized by decreased cytokine production and cytotoxic activity. Anti-PD-1 antibodies physically block this interaction, releasing the "brakes" on the T cells and allowing them to recognize and attack cancer cells.

By combining these two agents, the aim is to not only reactivate exhausted T cells (via anti-PD-1) but also to create a more favorable TME for their activity by neutralizing the immunosuppressive effects of adenosine (via this compound).

Signaling Pathways

Caption: Mechanism of action for this compound and anti-PD-1 combination therapy.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound (PBF-509) to enhance anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors.

In Vivo Efficacy

A study by Mediavilla-Varela et al. (2017) investigated the in vivo efficacy of this compound in a mouse model of lung metastasis. The study reported a decrease in lung metastasis after treatment with this compound compared to the control group. While specific quantitative data on tumor growth inhibition and survival for the combination therapy from this study are not detailed here, the findings supported the progression to clinical trials.

Ex Vivo Analysis of Human Tumor-Infiltrating Lymphocytes (TILs)

The same study conducted ex vivo experiments on freshly resected TILs from non-small cell lung cancer (NSCLC) patients. These studies showed that this compound, when combined with an anti-PD-1 or anti-PD-L1 antibody, increased the responsiveness of these TILs, suggesting a synergistic effect in overcoming tumor-induced immune suppression.

Clinical Data

A Phase I/Ib clinical trial (NCT02403193) evaluated the safety and efficacy of this compound as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced NSCLC.[2]

Study Design

-

This compound Monotherapy Arm: Patients received escalating doses of this compound orally twice daily (BID).

-

Combination Therapy Arm: Patients received escalating doses of this compound orally BID in combination with a fixed dose of spartalizumab administered intravenously every four weeks.

Patient Population

The study enrolled patients with advanced or metastatic NSCLC who had progressed on at least one prior therapy. A significant portion of these patients had received prior immunotherapy.

Key Clinical Findings

| Parameter | This compound Monotherapy | This compound + Spartalizumab |

| Maximum Tolerated Dose (MTD) | 480 mg BID | 240 mg BID (with 400 mg spartalizumab Q4W) |

| Objective Response Rate (ORR) | 8.0% (1 CR, 1 PR) | 8.0% (1 CR, 1 PR) |

| Stable Disease (SD) | 28.0% | 56.0% |

| Median Overall Survival (OS) | 9.7 months | 5.4 months |

| Median Progression-Free Survival (PFS) | 3.9 months | 2.8 months |

Data from Chiappori et al., Clinical Cancer Research, 2022.[2]

The study concluded that this compound, both as a single agent and in combination with spartalizumab, was well-tolerated in patients with advanced NSCLC. While the efficacy was modest, clinical benefit was observed in some patients, including those who had previously been treated with immunotherapy.

Experimental Protocols

The following are generalized protocols for in vivo and in vitro experiments to evaluate the combination of this compound and anti-PD-1 therapy. These should be adapted and optimized for specific cell lines, animal models, and research questions.

In Vivo Murine Syngeneic Tumor Model

This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Caption: In vivo experimental workflow.

1. Cell Culture and Animal Model:

-

Select a murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) that is syngeneic to the chosen mouse strain (e.g., C57BL/6).

-

Culture the cells in appropriate media and conditions.

-

Use immunocompetent mice (e.g., 6-8 week old female C57BL/6 mice).

2. Tumor Implantation:

-

Harvest tumor cells and resuspend in a sterile solution (e.g., PBS or Hank's Balanced Salt Solution).

-

Subcutaneously inject an appropriate number of cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.

3. Treatment Groups:

-

Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach a palpable size (e.g., 50-100 mm³):

-

Group 1: Vehicle control (for this compound) + Isotype control antibody (for anti-PD-1)

-

Group 2: this compound + Isotype control antibody

-

Group 3: Vehicle control + Anti-PD-1 antibody

-

Group 4: this compound + Anti-PD-1 antibody

-

4. Dosing and Administration:

-

This compound: Administer orally (e.g., by gavage) at a specified dose and schedule (e.g., 10-50 mg/kg, once or twice daily). The formulation of this compound should be prepared according to the manufacturer's instructions.

-

Anti-PD-1 Antibody: Administer intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg, every 3-4 days).

5. Monitoring and Endpoints:

-

Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health.

-

Primary endpoints: Tumor growth inhibition and overall survival.

-

Secondary endpoints (at the end of the study):

-

Excise tumors for immunohistochemistry (IHC) or flow cytometry to analyze immune cell infiltration (e.g., CD4+, CD8+ T cells, regulatory T cells, macrophages).

-

Isolate splenocytes to assess systemic immune responses.

-

In Vitro T-Cell Activation Assay

This protocol provides a general method to assess the effect of this compound on T-cell activation in the presence of an adenosine analog and co-stimulation.

1. Cell Preparation:

-

Isolate human or murine T cells from peripheral blood mononuclear cells (PBMCs) or spleens using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting for CD3+ T cells).

-

Culture the T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

2. Assay Setup:

-

Coat a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., OKT3 for human T cells, 2C11 for murine T cells) at an appropriate concentration (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.

-

Add a soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the culture medium to provide co-stimulation.

3. Treatment Conditions:

-

Prepare treatment conditions in the anti-CD3 coated plate:

-

T cells + anti-CD28 (control)

-

T cells + anti-CD28 + Adenosine analog (e.g., NECA)

-

T cells + anti-CD28 + NECA + this compound (at various concentrations)

-

4. Incubation and Analysis:

-

Add the prepared T cells to the wells and incubate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Proliferation: Assess T cell proliferation using a standard assay such as CFSE dilution by flow cytometry or a colorimetric assay like WST-1 or MTS.

-

Cytokine Production: Collect the culture supernatant and measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2) using ELISA or a multiplex bead-based assay (e.g., Luminex).

Conclusion

The combination of this compound and anti-PD-1 therapy is a scientifically rational approach to simultaneously target two major pathways of tumor-induced immunosuppression. Preclinical evidence suggests a synergistic potential, and early clinical data have demonstrated the tolerability of this combination. The provided protocols offer a starting point for researchers to further investigate the efficacy and mechanisms of this promising immunotherapy strategy. Further studies are warranted to identify patient populations most likely to benefit from this combination and to optimize dosing and treatment schedules.

References

Application Notes and Protocols for Assessing Taminadenant Potency Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taminadenant (also known as PBF509 or NIR178) is a potent and selective antagonist of the Adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including immune responses and neuronal function.[1][2] As an A2AR antagonist, this compound blocks the downstream signaling cascade initiated by adenosine, most notably the production of cyclic adenosine monophosphate (cAMP).[1][3] This document provides detailed protocols for three key cell-based assays to determine the potency of this compound: a cAMP accumulation assay, a CRE-luciferase reporter gene assay, and an ERK1/2 phosphorylation assay. These assays are essential tools for characterizing the pharmacological profile of this compound and similar A2AR antagonists.

Data Presentation

The potency of this compound has been quantified in various cell-based functional assays. The following table summarizes key reported values.

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | HEK cells expressing human A2AR | IC50 | 72.8 ± 17.4 nM | [1] |

| cAMP Accumulation | Not specified | Kb | 72.8 nM | [2] |

| Impedance-based Assay | Not specified | Kb | 8.2 nM | [2] |

Signaling Pathway of A2A Receptor and Point of Intervention for this compound

The A2A receptor is a Gs-coupled GPCR. Upon binding of an agonist like adenosine, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. This compound, as a competitive antagonist, blocks the binding of agonists to the A2AR, thereby inhibiting this signaling cascade.

I. cAMP Accumulation Assay

This is the most direct method to assess the functional antagonism of the A2AR by this compound. The assay measures the inhibition of agonist-induced cAMP production.

Experimental Workflow

Detailed Protocol

Materials:

-

HEK293 cells stably expressing the human A2A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A2AR agonist (e.g., NECA or CGS-21680).

-

This compound.

-

cAMP detection kit (e.g., HTRF®, ELISA, or AlphaScreen®).

-

96-well cell culture plates.

Procedure:

-

Cell Plating:

-

Culture HEK293-A2AR cells to ~80% confluency.

-

Trypsinize and resuspend cells in culture medium.

-

Plate cells in a 96-well plate at a density of 10,000-20,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

-

Carefully remove the culture medium from the cells.

-

Add the diluted this compound solutions to the respective wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Prepare the A2AR agonist at a concentration that elicits a submaximal response (e.g., EC80) in assay buffer containing a PDE inhibitor.

-

Add the agonist solution to all wells except the negative controls.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using a plate reader compatible with the chosen detection technology.

-

-

Data Analysis:

-

Normalize the data to the control wells (agonist alone).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

II. CRE-Luciferase Reporter Gene Assay

This assay provides an indirect measure of cAMP production by quantifying the activity of a downstream transcription factor, CREB (cAMP response element-binding protein).

Logical Relationship

Detailed Protocol

Materials:

-

HEK293 cells.

-

Expression vector for human A2A receptor.

-

CRE-luciferase reporter vector (containing a promoter with cAMP response elements driving luciferase expression).

-

Transfection reagent.

-

Cell culture and assay buffers as described for the cAMP assay.

-

A2AR agonist.

-

This compound.

-

Luciferase assay substrate (e.g., luciferin).

-

96-well cell culture plates.

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the A2AR expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.

-

-

Compound Treatment and Agonist Stimulation:

-

Follow the same procedure for this compound pre-treatment and agonist stimulation as described in the cAMP accumulation assay protocol.

-

-

Luciferase Assay:

-

After the desired incubation time (typically 4-6 hours post-agonist stimulation to allow for gene expression), lyse the cells.

-

Add the luciferase substrate to the cell lysate according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Analyze the data in the same manner as the cAMP assay to determine the IC50 of this compound.

-

III. ERK1/2 Phosphorylation Assay

Activation of the A2AR can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) in some cellular contexts. This assay measures the inhibition of agonist-induced ERK1/2 phosphorylation.

Experimental Workflow

Detailed Protocol

Materials:

-

A2AR-expressing cells (e.g., HEK293-A2AR).

-

Cell culture medium.

-

Serum-free medium.

-

A2AR agonist.

-

This compound.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

-

Blocking buffer (e.g., PBS with 5% BSA).

-

Primary antibody against phosphorylated ERK1/2 (p-ERK1/2).

-

Labeled secondary antibody (e.g., HRP- or fluorophore-conjugated).

-

Detection substrate.

-

96-well plates.

Procedure:

-

Cell Plating and Serum Starvation:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Replace the culture medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with an A2AR agonist for 5-15 minutes.

-

-

Immunostaining:

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-p-ERK1/2 antibody.

-

Wash the cells and incubate with the labeled secondary antibody.

-

-

Detection and Analysis:

-

Add the detection substrate and measure the signal using a plate reader.

-

Normalize the data and calculate the IC50 of this compound as described in the previous protocols.

-

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for characterizing the potency and mechanism of action of this compound. The cAMP accumulation assay offers a direct measure of A2AR antagonism, while the CRE-luciferase reporter and ERK1/2 phosphorylation assays provide valuable insights into the downstream signaling consequences of A2AR blockade. The selection of the most appropriate assay will depend on the specific research question and the available resources. Consistent and reproducible data generated from these assays are crucial for the continued development and understanding of this compound as a therapeutic agent.

References

Application Notes and Protocols for Taminadenant in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taminadenant (also known as NIR178 or PBF-509) is a potent, selective, and orally active antagonist of the adenosine A2A receptor (A2AR).[1][2] The A2AR is a G protein-coupled receptor that, upon activation by adenosine, mediates immunosuppressive effects, particularly within the tumor microenvironment.[3][4][5] High concentrations of adenosine in tumors can inhibit the proliferation and activation of T-lymphocytes, allowing cancer cells to evade the immune system.[3] this compound blocks this pathway by binding to A2AR, thereby preventing adenosine-mediated signaling, which in turn helps to reactivate an anti-tumor immune response.[1][3] These characteristics make this compound a compound of significant interest in oncology and immunology research.

Proper dissolution and handling of this compound are crucial for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for preparing stock solutions, establishing experimental workflows, and understanding the compound's mechanism of action.

Data Presentation: Physicochemical Properties and Solubility

This compound is a non-xanthine, non-furan small molecule that is practically insoluble in aqueous solutions like water and ethanol but shows high solubility in dimethyl sulfoxide (DMSO).[2] For cell culture applications, it is imperative to first prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium. It is critical to use fresh, anhydrous (or low-water content) DMSO, as the compound's solubility can be significantly reduced in the presence of moisture.[1][2]

| Parameter | Value | Source |

| Synonyms | NIR178, PBF-509 | [1][2] |

| Molecular Weight | 306.12 g/mol | [2] |

| CAS Number | 1337962-47-6 | [2] |

| Appearance | Solid powder | [6] |

| Solubility in DMSO | 125 mg/mL (408.34 mM) | MedchemExpress[1] |

| 61 mg/mL (199.26 mM) | Selleck Chemicals[2] | |

| Solubility in Water | Insoluble | [2] |

| Solubility in Ethanol | Insoluble | [2] |